molecular formula C25H35NO3 B1437587 N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine CAS No. 1040679-79-5

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine

Cat. No. B1437587
M. Wt: 397.5 g/mol
InChI Key: CWPYXRDAHLDLPO-UHFFFAOYSA-N
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Description

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine is a chemical compound with the molecular formula C25H35NO3 and a molecular weight of 397.55 . It is used for proteomics research .

Scientific Research Applications

Cyclometalation of Primary Benzyl Amines

Cyclometalation involving primary amines, including benzyl amines, has been studied extensively, showing that these amines can readily undergo metalation with ruthenium (II), rhodium (III), and iridium (III) derivatives. This process is significant for synthesizing cationic products with ortho-metalated phenyl groups, contributing to the development of new materials and catalysts with varied applications in organic synthesis and industrial processes (Sortais et al., 2007).

Development of High-Spin Organic Polymers

Research on polyphenylenevinylene derivatives with triarylamine pendant groups has led to the creation of durable aminium polyradicals with significant potential in electronics and materials science. These high-spin organic polymers exhibit solvent solubility, film formability, and remarkable redox properties, making them promising candidates for advanced electronic devices and materials (Kurata et al., 2007).

Enhancement of Polybenzoxazine Reactivity

The use of phloretic acid, a renewable phenolic compound, has been explored to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach facilitates the development of bio-based benzoxazine monomers and polymers with applications in creating materials with desirable thermal and thermo-mechanical properties for various industries (Trejo-Machin et al., 2017).

Synthesis of Anticancer Agents

A series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been synthesized and studied for their cytotoxicity. Selected compounds demonstrated remarkable cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer agents (Kumar et al., 2021).

Functional Modification of Hydrogels

The modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds has been investigated for medical applications. These amine-modified polymers exhibit enhanced swelling properties and thermal stability, making them suitable for use in drug delivery systems and tissue engineering (Aly et al., 2015).

properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-[[3-(2-ethoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO3/c1-2-27-17-18-29-25-10-6-9-22(19-25)20-26-23-11-13-24(14-12-23)28-16-15-21-7-4-3-5-8-21/h6,9-14,19,21,26H,2-5,7-8,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPYXRDAHLDLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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